REACTION_CXSMILES
|
O=O.[CH:3]([CH:5]=[CH2:6])=[O:4].[C:7]([OH:11])(=[O:10])[CH:8]=[CH2:9].N([O-])=O.[Na+]>O>[CH:3]([CH:5]=[CH2:6])=[O:4].[C:7]([OH:11])(=[O:10])[CH:8]=[CH2:9] |f:3.4,6.7|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
solution
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
oxygenated to 30 % and 12 ml of 2 N sulphuric acid
|
Type
|
CUSTOM
|
Details
|
is prepared in a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the precipitate is washed first with a solution of 0.002 M hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with acetone and dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=C.C(C=C)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |